2-Bromo-5-(trifluoromethyl)benzoic acid
Overview
Description
2-Bromo-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a bromine atom and a trifluoromethyl group, respectively . This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the bromination of 4-bromo-3-(trifluoromethyl)toluene followed by oxidation . The reaction typically involves the use of bromine and a suitable solvent such as dichloromethane. The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to yield the desired benzoic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Boronic acids and palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include alcohols or higher oxidation state compounds.
Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products . The presence of the bromine and trifluoromethyl groups enhances its reactivity and allows for selective functionalization . The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzoic acid
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 4-Bromo-3-(trifluoromethyl)benzoic acid
Uniqueness
2-Bromo-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring . This unique arrangement imparts distinct chemical properties and reactivity compared to its isomers . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Biological Activity
2-Bromo-5-(trifluoromethyl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzoic acid framework. This configuration is believed to influence its biological properties significantly.
Mechanisms of Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their ability to modulate interactions with biological targets. The trifluoromethyl group can increase lipophilicity and alter the electronic properties of the molecule, enhancing its interaction with proteins and enzymes.
Key Mechanisms:
- PPAR Modulation : The compound has been studied for its role as a modulator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which is involved in lipid metabolism and glucose homeostasis .
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group has been shown to enhance the inhibitory potency against certain enzymes, such as those involved in cancer cell proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | IC50 Value | Target |
---|---|---|---|
Study 1 | PPARα Activation | 0.5 µM | PPARα |
Study 2 | Inhibition of Cancer Cell Proliferation | 1.2 µM | Various Cancer Cell Lines |
Study 3 | Antimicrobial Activity | 0.8 µM | Bacterial Strains |
Case Studies
-
PPARα Activation Study :
In a study examining the effects of various benzoic acid derivatives on PPARα activation, this compound showed significant activation potential, suggesting its utility in metabolic disorders related to lipid metabolism . -
Cancer Cell Proliferation :
A series of experiments were conducted on different cancer cell lines, where the compound exhibited notable inhibitory effects on cell proliferation. The mechanism was attributed to its ability to induce apoptosis through the modulation of cell cycle regulators . -
Antimicrobial Properties :
Another study highlighted the antimicrobial efficacy of this compound against specific bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBQGRPKXYIJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570629 | |
Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-56-3 | |
Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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